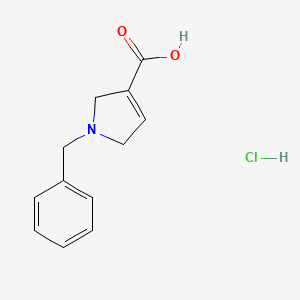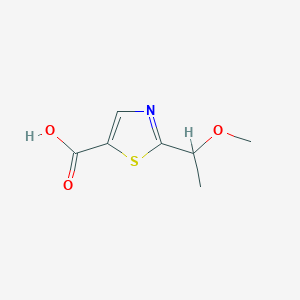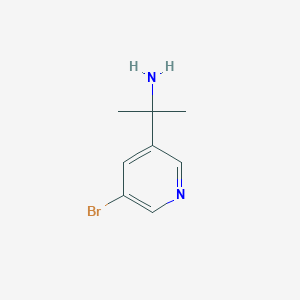
6-(3-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(3-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are primarily used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of aromatic compounds bearing a trifluoromethyl group was first reported in 1898 by Swarts, who treated benzotrichloride with antimony trifluoride to afford benzotrifluoride . The same transformation using hydrogen fluoride was subsequently achieved under liquid-phase reaction conditions in the 1930s .Molecular Structure Analysis
The molecular structure of “6-(3-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine” is characterized by the presence of a pyridine moiety and a trifluoromethyl group . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis
The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine . Fluorine, sterically, is the next smallest atom after hydrogen but the atom with the largest electronegativity .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(3-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine” are influenced by the presence of the trifluoromethyl group and the pyridine moiety . These groups contribute to the unique physicochemical properties of the compound .Scientific Research Applications
Pharmacological Applications
Diazine alkaloids, which include pyridazine, pyrimidine, and pyrazine, are reported to exhibit a wide range of pharmacological applications . They are known to have antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, and antiaggressive activities .
Anticancer Applications
Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
Antimicrobial and Antifungal Applications
Pyrimidine derivatives have been reported to have antimicrobial and antifungal properties.
Antiparasitic Applications
Pyrimidine derivatives have been reported to have antiparasitic properties .
Diuretic Applications
Pyrimidine derivatives have been reported to have diuretic properties .
Antitumor Applications
Pyrimidine derivatives have been reported to have antitumor properties .
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests .
Pharmaceutical Applications
Future Directions
It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
properties
IUPAC Name |
6-(3-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3/c1-20(2)13-8-10(14(15,16)17)7-12(19-13)9-4-3-5-11(18)6-9/h3-8H,18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPZRVRGKNBIRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1376051.png)



![Tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1376061.png)







